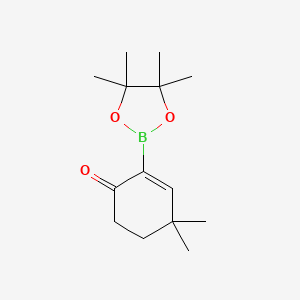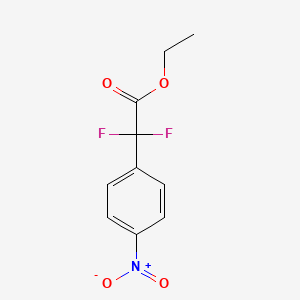
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
Descripción general
Descripción
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a synthetic compound that belongs to the family of difluoroacetate esters. It is known for its high reactivity and is often used as a source of difluoromethylene groups in synthesis experiments. The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is C10H9F2NO4 . Its molecular weight is 245.18 g/mol . The InChI code for this compound is 1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate are not available, it’s known that this compound is highly reactive and often used as a source of difluoromethylene groups in synthesis experiments.Physical And Chemical Properties Analysis
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a solid at room temperature . The predicted boiling point is 324.5±42.0 °C and the predicted density is 1.344±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is used in the synthesis of various fluorinated compounds. For instance, it has been used in the preparation of 3,3-difluorochlorambucil, a difluoro-derivative of the anti-cancer drug chlorambucil. This synthesis involved multiple stages, starting from 4-nitrophenylacetic acid, and resulted in the production of ethyl 4-(4′-nitrophenyl)-3-oxobutanoate, which was further modified to create the difluoro compound (Buss, Coe, & Tatlow, 1986).
Catalysis and Reaction Mechanisms
The compound has been involved in studies related to catalysis and reaction mechanisms. For example, it played a role in the investigation of primary deuterium isotope effects in proton transfer reactions between ethyl bis-(4-nitrophenyl)acetate and tetramethylguanidine. This research provided insights into the kinetics and mechanisms of such reactions, highlighting the compound's significance in understanding complex chemical processes (Leffek & Matinopoulos-Scordou, 1979).
Synthesis of Hydroxamic Acids and Ureas
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate has been utilized in the synthesis of hydroxamic acids and ureas. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was employed for the single-pot, racemization-free synthesis of these compounds from carboxylic acids. This method demonstrated good yields and compatibility with various protecting groups, making it an efficient and environmentally friendly approach (Thalluri, Manne, Dev, & Mandal, 2014).
Development of Novel Pharmaceutical Compounds
The synthesis pathways involving Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate have been explored for the development of new pharmaceutical compounds. For instance, new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, derived from similar ethyl 2,2-difluoro compounds, have shown promising antifungal activities against various yeasts and filamentous fungi, highlighting their potential in medicinal chemistry (Eto, Kaneko, & Sakamoto, 2000).
Safety And Hazards
This compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion or skin contact .
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKDKOBQYMDAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442152 | |
| Record name | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
CAS RN |
243656-25-9 | |
| Record name | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



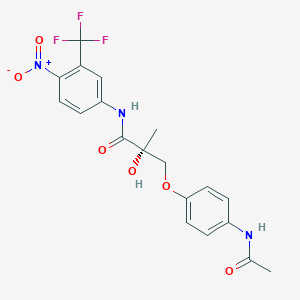

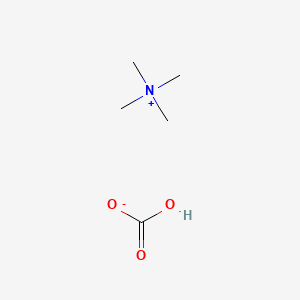

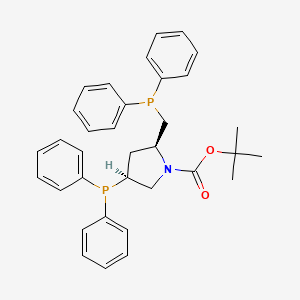
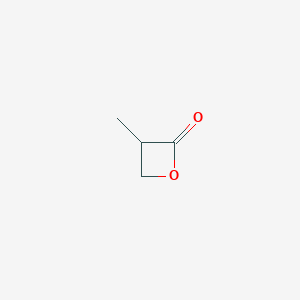
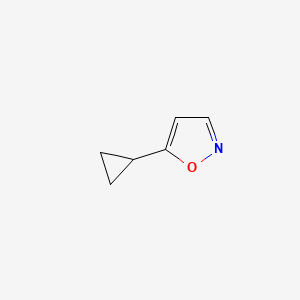
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)



